(4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including furan rings, a thiadiazole ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as furan, 5-methylfuran, and 4-methylbenzyl chloride.
Formation of Thiadiazole Ring: The thiadiazole ring is typically synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Pyrrolidine-2,3-dione Core: This core structure can be formed via a cyclization reaction involving an appropriate dione precursor.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the furan and thiadiazole rings are attached to the pyrrolidine-2,3-dione core under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to hydroxyl groups.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or conductivity.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The furan and thiadiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The pyrrolidine-2,3-dione core can act as a reactive site for covalent modification of target proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione
- (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione
Uniqueness
The unique combination of functional groups in (4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the 4-methylbenzyl sulfanyl group, in particular, may confer unique binding properties and reactivity.
This detailed overview highlights the compound’s synthesis, reactivity, applications, and uniqueness, providing a comprehensive understanding of its potential in various fields
Properties
Molecular Formula |
C24H19N3O5S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19N3O5S2/c1-13-5-8-15(9-6-13)12-33-24-26-25-23(34-24)27-19(16-4-3-11-31-16)18(21(29)22(27)30)20(28)17-10-7-14(2)32-17/h3-11,19,29H,12H2,1-2H3 |
InChI Key |
MZWYKYZAUVSLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CO5 |
Origin of Product |
United States |
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